molecular formula C24H16N2 B8202077 9H,9'H-2,2'-Bicarbazole

9H,9'H-2,2'-Bicarbazole

Cat. No.: B8202077
M. Wt: 332.4 g/mol
InChI Key: XZGICZPYQOUKIN-UHFFFAOYSA-N
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Description

9H,9’H-2,2’-Bicarbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their versatile functionalization, good chemical and environmental stability, and excellent charge transport ability. These properties make them attractive for various applications, including optoelectronics, electroactive materials, and more.

Scientific Research Applications

9H,9’H-2,2’-Bicarbazole has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-2,2’-Bicarbazole typically involves the oxidative coupling of carbazole. One common method uses 9H-carbazole as a starting material and ferric chloride (FeCl₃) as an oxidizing agent . The reaction proceeds under controlled conditions to yield the desired bicarbazole compound.

Industrial Production Methods: In industrial settings, the production of 9H,9’H-2,2’-Bicarbazole may involve large-scale oxidative coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 9H,9’H-2,2’-Bicarbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the carbazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce halogen or nitro groups.

Mechanism of Action

The mechanism by which 9H,9’H-2,2’-Bicarbazole exerts its effects involves its interaction with molecular targets and pathways. For instance, in optoelectronic applications, the compound’s excellent charge transport ability and photochemical stability play crucial roles. The molecular structure allows for efficient electron and hole transport, making it suitable for use in devices like OLEDs and photovoltaic cells .

Comparison with Similar Compounds

    9H-Carbazole: A precursor to 9H,9’H-2,2’-Bicarbazole, known for its high hole-transporting capabilities and strong fluorescence.

    Poly(2,7-carbazole): Exhibits extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.

    Poly(3,6-carbazole): Known for its good environmental stability and photoconductivity

Uniqueness: 9H,9’H-2,2’-Bicarbazole stands out due to its unique molecular structure, which provides a balance of photochemical stability, charge transport ability, and versatility in functionalization. These properties make it a valuable compound for a wide range of scientific and industrial applications.

Properties

IUPAC Name

2-(9H-carbazol-2-yl)-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-11-9-15(13-23(19)25-21)16-10-12-20-18-6-2-4-8-22(18)26-24(20)14-16/h1-14,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGICZPYQOUKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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